![molecular formula C27H29NO10.HCl<br>C27H30ClNO10 B7804973 DAUNORUBICIN HCL CAS No. 71214-33-0](/img/structure/B7804973.png)
DAUNORUBICIN HCL
描述
DAUNORUBICIN HCL, also known as daunorubicin, is an anthracycline glycoside antibiotic primarily used as an antileukemic agent. It is derived from the bacterium Streptomyces peucetius and is known for its potent antineoplastic properties. This compound is widely used in the treatment of various types of leukemia, including acute myeloid leukemia and acute lymphoblastic leukemia .
准备方法
Synthetic Routes and Reaction Conditions: DAUNORUBICIN HCL is synthesized through a series of chemical reactions starting from the natural product daunomycinone. The synthesis involves the glycosylation of daunomycinone with daunosamine, followed by acetylation to produce daunorubicin. The reaction conditions typically involve the use of acidic catalysts and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: Industrial production of daunoblastin involves fermentation processes using genetically modified strains of Streptomyces peucetius. The fermentation broth is then subjected to extraction and purification processes to isolate daunorubicin. The final product is formulated into a powder for injection, which is dissolved in saline solution for intravenous administration .
化学反应分析
Types of Reactions: DAUNORUBICIN HCL undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form daunorubicinol, a less active metabolite.
Reduction: The quinone moiety in daunoblastin can be reduced to hydroquinone, affecting its antineoplastic activity.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amino sugar moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Daunorubicinol
Reduction: Hydroquinone derivatives
Substitution: Various substituted daunorubicin derivatives
科学研究应用
Approved Clinical Applications
Daunorubicin hydrochloride is primarily indicated for:
- Acute Lymphoblastic Leukemia (ALL) : Approved for both adults and children as part of remission induction therapy.
- Acute Myeloid Leukemia (AML) : Used in adults, often in combination with other agents like cytarabine.
- Other Hematological Malignancies : It is also utilized in treatment regimens for various lymphomas and chronic leukemias .
Efficacy Data
The efficacy of daunorubicin varies depending on the specific leukemia type and treatment regimen:
Case Studies and Research Findings
Numerous clinical trials and studies have evaluated the effectiveness of daunorubicin in various contexts:
- Combination Therapies : A study demonstrated that combining daunorubicin with cytarabine significantly improved outcomes in patients with newly diagnosed therapy-related AML compared to standard treatments alone. The liposomal formulation was particularly noted for its reduced toxicity profile while maintaining efficacy .
- Pediatric Applications : In pediatric ALL, daunorubicin combined with vincristine and prednisone has shown a prolonged duration of complete remission. This highlights its critical role in childhood cancer protocols .
- Off-label Uses : Daunorubicin has also been investigated as a first-line treatment for Kaposi sarcoma in HIV-positive patients, demonstrating promising results when used alongside highly active antiretroviral therapy (HAART) .
Ongoing Research and Future Directions
Current research efforts are focused on exploring additional applications of daunorubicin beyond its established uses:
- Liposomal Formulations : Ongoing studies are examining the pharmacokinetics and safety profiles of liposomal daunorubicin formulations to enhance delivery and reduce side effects.
- Combination Regimens : Research is being conducted on combining daunorubicin with novel agents or immunotherapies to improve outcomes in resistant cases of leukemia .
- Mechanistic Studies : Investigations into the molecular mechanisms underlying daunorubicin's action continue to provide insights that may lead to improved therapeutic strategies.
作用机制
DAUNORUBICIN HCL exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of DNA and RNA. This intercalation disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, daunoblastin prevents the religation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. The primary molecular targets of daunoblastin are rapidly dividing cancer cells, making it effective in the treatment of leukemia .
相似化合物的比较
Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action but a broader spectrum of activity.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.
Idarubicin: A synthetic analog of daunorubicin with increased lipophilicity and oral bioavailability.
Uniqueness of DAUNORUBICIN HCL: this compound is unique in its specific use for treating acute myeloid leukemia and acute lymphoblastic leukemia. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a potent antineoplastic agent. Additionally, daunoblastin’s relatively lower cardiotoxicity compared to doxorubicin makes it a preferred choice in certain clinical settings .
生物活性
Daunorubicin hydrochloride (DNR HCl) is a potent anthracycline antibiotic and antineoplastic agent primarily used in the treatment of various forms of leukemia, particularly acute lymphocytic leukemia (ALL) and acute myeloid leukemia (AML). This article delves into the biological activity of DNR HCl, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and associated toxicities.
Daunorubicin exerts its cytotoxic effects through several key mechanisms:
- DNA Intercalation : DNR intercalates between DNA base pairs, disrupting the normal structure and function of DNA. This interference inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis .
- Topoisomerase II Inhibition : DNR stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cut. This action results in DNA fragmentation and contributes to its antitumor activity .
- Oxidative Stress Induction : The drug generates reactive oxygen species (ROS), further contributing to cellular damage and apoptosis .
Pharmacokinetics
The pharmacokinetic profile of daunorubicin is crucial for understanding its efficacy and safety:
- Absorption : Following intravenous administration, DNR reaches peak plasma concentrations within approximately 2 hours. The maximum concentration observed after a 90-minute infusion is about 24.8 μg/mL .
- Volume of Distribution : The steady-state volume of distribution is reported at 1.91 L/m² for the liposomal formulation, indicating extensive tissue distribution .
- Clearance and Half-life : The clearance rate is approximately 68.4 mL/h/m², with a terminal half-life ranging from 18.5 to 31.5 hours depending on the formulation used .
Clinical Efficacy
Daunorubicin has demonstrated significant clinical effectiveness in various hematological malignancies:
- Acute Lymphocytic Leukemia (ALL) : Clinical studies have shown that DNR can achieve complete remission rates of 20-50% when used as a single agent in ALL patients .
- Acute Myeloid Leukemia (AML) : When combined with cytarabine, DNR enhances survival rates significantly compared to its use alone, establishing it as a cornerstone in AML treatment regimens .
Case Studies
- Pediatric AML : A study involving pediatric patients treated with daunorubicin showed a notable increase in complete remission rates when combined with other agents compared to historical controls .
- Adult AML : Research indicated that adults receiving daunorubicin as part of their chemotherapy regimen had improved outcomes compared to those receiving traditional therapies alone .
Toxicity and Side Effects
Despite its efficacy, daunorubicin is associated with several toxicities:
- Cardiotoxicity : The risk of cardiotoxicity increases with cumulative dosing, necessitating careful monitoring during treatment .
- Hematologic Toxicities : Common side effects include cytopenias due to bone marrow suppression, which can lead to increased susceptibility to infections and bleeding complications .
- Other Adverse Effects : Hepatotoxicity and extravasation reactions are also significant concerns during administration .
Summary Table of Biological Activity
Property | Description |
---|---|
Chemical Name | Daunorubicin hydrochloride |
Mechanism of Action | DNA intercalation, topoisomerase II inhibition |
Peak Plasma Concentration | 24.8 μg/mL after 90 min infusion |
Volume of Distribution | 1.91 L/m² (liposomal formulation) |
Clearance Rate | 68.4 mL/h/m² |
Half-life | 18.5 - 31.5 hours |
Primary Indications | Acute lymphocytic leukemia, acute myeloid leukemia |
Major Toxicities | Cardiotoxicity, hematologic toxicities |
属性
IUPAC Name |
(7S,9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16-,17?,22?,27-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGHGUXZJWAIAS-CFCXLQPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10.HCl, C27H30ClNO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | DAUNORUBICIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20089 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug. | |
Record name | DAUNORUBICIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20089 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | DAUNORUBICIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20089 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
23541-50-6, 71214-33-0, 56390-08-0, 20830-81-3 | |
Record name | DAUNORUBICIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20089 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3',4'-Epidaunomycin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-epi-Daunomycin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cerubidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83142 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cerubidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Daunorubicin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
370 to 374 °F (decomposes) (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | DAUNORUBICIN HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20089 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。